4,6-Dimethyl-1-benzofuran-2(3H)-one
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Overview
Description
4,6-Dimethyl-1-benzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by two methyl groups attached to the benzene ring at positions 4 and 6, and a ketone group at the 2-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 4,6-dimethylphenol with an appropriate acyl chloride, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and solvent systems.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
4,6-Dimethyl-1-benzofuran-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-benzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuran: Lacks the additional methyl group at the 6-position.
4-Methylbenzofuran: Lacks the additional methyl group at the 6-position and the ketone group.
Benzofuran: Lacks both methyl groups and the ketone group.
Uniqueness
4,6-Dimethyl-1-benzofuran-2(3H)-one is unique due to the presence of two methyl groups and a ketone group, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
5576-09-0 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4,6-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)8-5-10(11)12-9(8)4-6/h3-4H,5H2,1-2H3 |
InChI Key |
MOTPGUUWWLWTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC(=O)OC2=C1)C |
Origin of Product |
United States |
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